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Introduction

I-Menthyl lactate is a widely utilized cooling and flavoring agent in the food industry, prized for
its ability to impart a mild, long-lasting cooling sensation without the harshness and strong odor
associated with traditional menthol.[1][2][3] An ester of I-menthol and I-lactic acid, it is
recognized for its versatility in a variety of food and beverage applications, including
confectionery, chewing gum, and drinks.[4][5] This document provides detailed application
notes and experimental protocols for researchers and scientists working with I-menthyl lactate
in food science.

Mechanism of Action: TRPM8 Receptor Activation

I-Menthyl lactate exerts its cooling effect primarily through the activation of the Transient
Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that serves
as the primary sensor for cold temperatures in humans.[6][7][8] Upon binding, I-menthyl
lactate induces a conformational change in the TRPMS8 receptor, leading to an influx of calcium
ions into the sensory neuron. This influx generates a nerve impulse that is transmitted to the
brain and perceived as a cooling sensation.[6][9][10]
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TRPMS8 Signaling Pathway for I-Menthyl Lactate.

Quantitative Data

The following tables summarize key quantitative data related to the application of I-Menthyl

lactate in food products.

Table 1: Recommended Dosage of I-Menthyl Lactate in Various Food Products

Food Product Category Recommended Dosage (mg/kg)
Beverages 1-20

Candy 15 - 500

Chewing Gum 500 - 2000

Source: Alfa Chemistry[5]

Table 2: Comparative Cooling Properties of I-Menthyl Lactate and |-Menthol
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Property I-Menthyl Lactate I-Menthol
) ) Milder, less intense initial ) o )
Cooling Intensity ) Strong, intense initial cooling
cooling

_ _ Longer-lasting, sustained _ _
Cooling Duration ] Shorter duration of cooling
cooling effect

Strong, characteristic minty

Odor Profile Faint, slightly minty
odor
o ] Can cause irritation at higher
Irritation Potential Low )
concentrations
TRPM8 Activation (EC50) 163 uM 193 uM

Source: Frontiers in Pharmacology, Alfa Chemistry, NINGBO INNO PHARMCHEM CO.,LTD.[1]
[2][5][6]

Experimental Protocols
Protocol 1: Sensory Evaluation of I-Menthyl Lactate in a
Beverage

This protocol outlines a method for conducting a sensory panel to evaluate the cooling intensity
and duration of I-Menthyl lactate in a model beverage.
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Workflow for Sensory Evaluation of I-Menthyl Lactate.
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1. Materials and Equipment:

e |-Menthyl lactate powder

e Base beverage (e.g., sweetened water, fruit-flavored drink)

o Graduated cylinders and beakers

e Analytical balance

e Sensory evaluation booths

o Computer with sensory analysis software

o Unsalted crackers and water for palate cleansing

2. Sample Preparation:

o Prepare a standardized base beverage to ensure consistency across all samples.

o Create a stock solution of I-Menthyl lactate by dissolving a known mass in a small amount
of ethanol before incorporating it into the base beverage.

o Prepare a series of test samples with varying concentrations of I-Menthyl lactate (e.g., 5,
10, 15, 20 mg/kg) and a control sample with no cooling agent.

3. Sensory Panel Procedure:
e Recruit a panel of 10-12 trained sensory assessors.

» Conduct a triangle test to determine the concentration at which a perceptible cooling
difference is detected compared to the control.

e For the main evaluation, present the panelists with the coded samples in a randomized
order.

« Instruct panelists to rinse their mouths with water and eat a small piece of an unsalted
cracker between samples.
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Ask panelists to rate the cooling intensity on a labeled magnitude scale (e.g., 0 = no cooling,
100 = extreme cooling) at specified time intervals (e.g., 0, 15, 30, 60, 120, 180, 300 seconds)
after expectorating the sample.

Record the data using sensory analysis software.

N

. Data Analysis:

Analyze the collected data for significant differences in cooling intensity and duration
between the samples using appropriate statistical methods (e.g., ANOVA, Tukey's HSD).

Generate time-intensity curves to visualize the cooling profile of each concentration.

Protocol 2: Quantification of I-Menthyl Lactate in
Chewing Gum by HPLC

This protocol provides a method for the extraction and quantification of I-Menthyl lactate from
a chewing gum matrix using High-Performance Liquid Chromatography (HPLC).
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Workflow for HPLC Analysis of I-Menthyl Lactate.
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. Materials and Equipment:
Chewing gum sample containing I-Menthyl lactate
I-Menthyl lactate analytical standard
HPLC-grade methanol, water, and acetonitrile
Analytical balance
Centrifuge
Syringe filters (0.45 um)
HPLC system with a C18 column and a suitable detector (e.g., UV or RI)
. Sample Preparation:
Freeze the chewing gum sample using liquid nitrogen or a freezer to facilitate grinding.
Grind the frozen gum into a fine powder.
Accurately weigh a portion of the powdered gum (e.g., 1 g) into a centrifuge tube.
Add a known volume of extraction solvent (e.g., methanol) to the tube.

Vortex the mixture for several minutes and then place it in an ultrasonic bath for 15-20
minutes to ensure complete extraction.

Centrifuge the mixture to separate the gum base from the solvent.
Filter the supernatant through a 0.45 um syringe filter into an HPLC vial.
. HPLC Analysis:
Prepare a series of calibration standards of I-Menthyl lactate in the mobile phase.

Set up the HPLC system with a C18 column and an isocratic mobile phase (e.qg.,
methanol:water, 70:30 v/v).
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o Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (if using UV, e.g., 210 nm).
 Inject the prepared sample and calibration standards into the HPLC system.
4. Data Analysis:

 Integrate the peak area of I-Menthyl lactate in the chromatograms of the standards and the
sample.

o Construct a calibration curve by plotting the peak area versus the concentration of the
standards.

o Determine the concentration of I-Menthyl lactate in the sample by interpolating its peak area
on the calibration curve.

o Calculate the final concentration in the chewing gum, accounting for the initial sample weight
and extraction volume.

Conclusion

I-Menthyl lactate is a valuable ingredient in food science for creating products with a pleasant
and lasting cooling sensation. Its favorable sensory profile and lower potential for irritation
compared to menthol make it a preferred choice in a wide range of applications. The protocols
and data presented in this document provide a foundation for researchers and product
developers to effectively utilize and evaluate I-Menthyl lactate in their work. Further research
can focus on its synergistic effects with other flavoring agents and its stability under various
food processing conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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